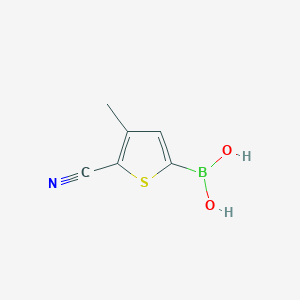

(5-Cyano-4-methylthiophen-2-yl)boronic acid

描述

Overview of (5-Cyano-4-methylthiophen-2-yl)boronic Acid

This compound (CAS 1119899-50-1) is an organoboron compound with the molecular formula C₆H₆BNO₂S and a molecular weight of 167.00 g/mol . Its structure features a thiophene ring substituted with a boronic acid group at position 2, a methyl group at position 4, and a cyano group at position 5. The SMILES notation (B(C1=CC(=C(S1)C#N)C)(O)O) and InChIKey (GTCXNUVYZCKGCH-UHFFFAOYSA-N) highlight its planar aromatic system and reactive boronic acid moiety. This compound typically appears as a white crystalline solid with solubility in polar solvents such as methanol and tetrahydrofuran.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BNO₂S | |

| Molecular Weight | 167.00 g/mol | |

| CAS Number | 1119899-50-1 | |

| SMILES | B(C1=CC(=C(S1)C#N)C)(O)O | |

| Solubility | Methanol, THF |

Historical Context of Thiophene-Based Boronic Acids

Thiophene-boronic acids emerged as critical reagents following the development of the Suzuki-Miyaura coupling in 1979, which revolutionized carbon-carbon bond formation. Early work on boronic acids by Edward Frankland in the 19th century laid the groundwork for understanding their reactivity. Thiophene derivatives gained prominence in the 1990s due to their electronic properties, which are enhanced by sulfur’s electron-rich nature. The introduction of functional groups, such as cyano and methyl substituents, further optimized these compounds for applications in catalysis and materials science.

Significance in Organic and Materials Chemistry

This compound’s significance stems from three key areas:

- Organic Synthesis : As a Suzuki coupling reagent, it enables the synthesis of biaryl structures critical in pharmaceuticals and agrochemicals. The cyano group enhances electrophilicity, facilitating nucleophilic substitutions.

- Materials Science : Its thiophene backbone contributes to π-conjugated systems used in organic semiconductors and conductive polymers. The methyl group improves solubility, aiding thin-film processing.

- Medicinal Chemistry : Boronic acids inhibit proteasomes and kinases, making them candidates for anticancer agents. The compound’s ability to form reversible bonds with biomolecules supports targeted drug delivery systems.

Research Objectives and Scope

Current research focuses on:

- Synthetic Optimization : Improving yields via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron).

- Application Expansion : Developing organic electronics (e.g., OLEDs) and sensors for environmental monitoring.

- Stability Studies : Mitigating protodeboronation through zwitterionic intermediates under neutral conditions.

This article consolidates advancements in synthesis, mechanistic insights, and interdisciplinary applications, providing a foundation for future innovation.

属性

IUPAC Name |

(5-cyano-4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCXNUVYZCKGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675153 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119899-50-1 | |

| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Borylation of Halogenated Thiophene Derivatives

The most common method for synthesizing (5-Cyano-4-methylthiophen-2-yl)boronic acid involves the palladium-catalyzed borylation of halogenated thiophene precursors, specifically 5-bromo-4-methylthiophene derivatives. This process is well-documented in patent literature and scientific studies, emphasizing the use of bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Reagents: Bis(pinacolato)diboron (B2Pin2)

- Base: Potassium acetate (KOAc)

- Solvent: Toluene, tetrahydrofuran (THF), or methyl-tetrahydrofuran (Me-THF)

- Temperature: 80–110°C

- Atmosphere: Inert (nitrogen or argon)

5-Bromo-4-methylthiophene + B2Pin2 → this compound

- The reaction typically proceeds via oxidative addition of Pd(0) to the aryl halide, transmetalation with B2Pin2, and reductive elimination.

- The cyano and methyl substituents on the thiophene ring influence the electronic properties, affecting reactivity and selectivity.

Multicomponent Reactions (MCRs)

Recent advances include multicomponent reactions such as Passerini and Ugi reactions, which allow the direct assembly of boronic acid derivatives with complex substituents.

- Reactants: (Aryl)boronic acids, aldehydes, isocyanides, and acids.

- Conditions: Room temperature in methanol or dichloromethane, with aqueous work-up.

- Outcome: Formation of boronic acid derivatives with high yields (49–98%) and functional group diversity.

- These methods are particularly useful for synthesizing analogs or derivatives with tailored functionalities for biological applications.

Functional Group Transformations and Post-Synthesis Modifications

Deprotection of Pinacol Esters:

- Many boronic acids are initially prepared as pinacol esters for stability.

- Deprotection involves oxidative or hydrolytic conditions, often employing mild oxidants or aqueous acids.

- A two-step protocol, avoiding harsh conditions, ensures high purity and yield.

Industrial-Scale Synthesis Considerations

- Use of continuous flow reactors enhances safety, scalability, and reproducibility.

- Reaction parameters such as temperature, reagent concentrations, and solvent choice are optimized for large-scale production.

- Solvent selection includes toluene, THF, or methyl-tetrahydrofuran, which facilitate efficient borylation and purification.

- Purification typically involves aqueous work-up, extraction, and recrystallization.

- Final products achieve high purity (>98% as measured by HPLC), suitable for subsequent applications.

Data Summary Table: Preparation Methods of this compound

化学反应分析

Types of Reactions

(5-Cyano-4-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Alcohols or ketones.

Reduction: Amines.

科学研究应用

Medicinal Chemistry

Boronic acids have gained prominence in medicinal chemistry due to their ability to interact with biological molecules, making them valuable in drug development. The applications of (5-Cyano-4-methylthiophen-2-yl)boronic acid include:

- Anticancer Agents : Boronic acids can inhibit proteasomes, a mechanism utilized by drugs like bortezomib for treating multiple myeloma. Research indicates that the introduction of boronic acid groups can enhance the selectivity and efficacy of anticancer compounds .

- Antibacterial and Antiviral Activities : Studies have shown that certain boronic acid derivatives exhibit antibacterial and antiviral properties. These compounds can be integrated into larger molecular frameworks to improve their pharmacological profiles .

- Drug Delivery Systems : Boronic acids are also explored for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols, allowing for controlled release mechanisms .

Organic Synthesis

The unique reactivity of boronic acids makes them essential intermediates in organic synthesis. Specific applications of this compound include:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can serve as a coupling partner in Suzuki reactions, facilitating the formation of carbon-carbon bonds. The versatility of boronic acids allows for the synthesis of complex organic molecules from simpler precursors .

- Synthesis of Functionalized Aromatic Compounds : The incorporation of this compound into synthetic pathways can lead to the production of various functionalized aromatic compounds, which are valuable in pharmaceuticals and agrochemicals .

Materials Science

In materials science, boronic acids are used to create novel materials with specific properties:

- Polymer Chemistry : Boronic acids can be utilized in the synthesis of polymers through cross-linking reactions. These polymers may exhibit unique mechanical properties and responsiveness to environmental stimuli .

- Sensors and Detection Systems : The ability of boronic acids to bind selectively with certain biomolecules makes them suitable for developing sensors that detect sugars or other analytes in biological samples .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

作用机制

The mechanism of action of (5-Cyano-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The cyano group and methyl group on the thiophene ring can influence the reactivity and selectivity of the compound in various reactions.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and binding affinity. Electron-withdrawing groups (e.g., cyano) lower the pKa by stabilizing the conjugate base (boronate), enhancing Lewis acidity. For example:

- (5-Cyanothiophen-2-yl)boronic acid (CAS 305832-67-1): Similar to the target compound but lacks the 4-methyl group. Its cyano group likely reduces pKa compared to alkyl-substituted analogs .

- (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS 154566-69-5): Bromine, a moderate electron-withdrawing group, may result in a higher pKa than the cyano analog .

- 5-Formyl-4-methylthiophene-2-boronic acid: The formyl group is also electron-withdrawing but less so than cyano, leading to intermediate acidity .

Inference: The 5-cyano-4-methyl substitution in the target compound likely results in a lower pKa compared to bromo- or methyl-substituted analogs, enhancing its reactivity in aqueous environments .

Solubility and Physicochemical Properties

Solubility is influenced by substituent polarity and molecular weight:

- However, the 4-methyl group may counteract this by adding lipophilicity.

- Phenanthren-9-yl boronic acid : Aromatic, bulky substituents reduce solubility, as seen in its precipitation in cell culture media (IC50 = 0.2251 µM in 4T1 cells) .

- Phenyl boronic acid: Simpler structure with moderate solubility; used in diagnostic tests due to reliable solubility in aqueous buffers .

Table 1: Comparative Physicochemical Properties

| Compound | Substituents | Molecular Weight | Predicted Solubility |

|---|---|---|---|

| (5-Cyano-4-methylthiophen-2-yl)boronic acid | 5-CN, 4-CH3, 2-B(OH)2 | ~195.0* | Moderate (polar CN) |

| (4-Bromo-5-methylthiophen-2-yl)boronic acid | 4-Br, 5-CH3, 2-B(OH)2 | 220.88 | Low (Br adds mass) |

| 5-Formyl-4-methylthiophene-2-boronic acid | 5-CHO, 4-CH3, 2-B(OH)2 | ~198.0* | Moderate (polar CHO) |

*Calculated based on analogous structures.

Antiproliferative Effects

Boronic acids with aromatic systems exhibit anticancer properties via protease inhibition:

- Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM in triple-negative breast cancer (4T1 cells) .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM in the same model .

- Target compound: Not directly tested, but the cyano group may enhance binding to serine proteases (e.g., SARS-CoV-2 3CLpro), as seen in bifunctional aryl boronic acids like FL-166 (Ki = 40 nM) .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A .

- Target compound: The cyano group’s electron-withdrawing nature could improve HDAC or protease inhibition by stabilizing enzyme-boronate complexes .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, electron-withdrawing groups activate boronic acids:

- (5-Cyanothiophen-2-yl)boronic acid: High reactivity due to CN group, enabling efficient coupling with aryl halides .

- 5-Formyl-4-methylthiophene-2-boronic acid: Less reactive than cyano analogs but useful for post-coupling modifications (e.g., aldehyde functionalization) .

生物活性

(5-Cyano-4-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₆BNO₂S and a molecular weight of 166.993 g/mol, is primarily noted for its interactions with various biological targets, particularly in the fields of cancer therapy and enzyme inhibition.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with target proteins. This reactivity allows it to modulate the activity of enzymes and other biomolecules involved in critical cellular processes. It has been shown to interact with nucleophilic residues in proteins, leading to significant alterations in their functions, which can impact cell signaling pathways, gene expression, and metabolic processes .

Target Proteins

The compound's mechanism involves targeting specific enzymes, potentially functioning as an inhibitor or modulator depending on the context. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the effects of several boronic acid derivatives on cancer cell lines, highlighting that modifications in the thiophene ring could enhance potency against specific targets. This compound was included in this evaluation, showing promising results in inhibiting cell growth at certain concentrations.

- Enzyme Inhibition : In biochemical assays, this compound demonstrated significant inhibitory effects on serine proteases. The binding affinity was assessed using kinetic studies, revealing that the compound effectively competes with substrate binding .

- In Vivo Studies : Animal model experiments indicated that lower doses of this compound could enhance metabolic processes without significant toxicity, suggesting a potential therapeutic window for further exploration .

Data Table: Summary of Biological Activities

常见问题

Q. What synthetic strategies are recommended for preparing (5-Cyano-4-methylthiophen-2-yl)boronic acid with high purity?

- Methodological Answer : Synthesis of aromatic boronic acids typically involves Miyaura borylation or palladium-catalyzed cross-coupling. For this compound, intermediates like brominated thiophene derivatives are common precursors. To avoid boroxine formation (dehydration trimerization), pinacol esters are synthesized first and hydrolyzed to the free boronic acid post-purification . Key steps include:

- Use of protecting groups (e.g., pinacol) during synthesis.

- Purification via column chromatography under inert conditions.

- Final hydrolysis with mild acids (e.g., HCl in THF/water).

Purity (>95%) is confirmed via HPLC or NMR, with thermal stability assessed by TGA to ensure no decomposition during handling .

Q. How can MALDI-MS be optimized for characterizing this compound derivatives?

- Methodological Answer : MALDI-MS analysis of boronic acids is challenging due to boroxine formation. To mitigate this:

- Derivatization : Convert boronic acids to cyclic esters using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB) as an in-situ matrix-derivatizing agent .

- Matrix Choice : DHB suppresses dehydration and enhances ionization efficiency.

- Protocol :

Mix the boronic acid with DHB (20 mg/mL in acetonitrile/water).

Spot on a MALDI plate and dry under vacuum.

Analyze in positive-ion mode with reflector settings.

This method enables detection of molecular ions without interference from trimerization byproducts .

Q. What are the primary therapeutic applications of this compound in drug discovery?

- Methodological Answer : Boronic acids are used as reversible covalent inhibitors targeting proteases (e.g., proteasome, thrombin). For this compound:

- Proteasome Inhibition : The boronic acid group binds catalytic threonine residues, mimicking peptide aldehydes but with higher affinity .

- Anticancer Activity : Derivatives are screened against glioblastoma cells via MTT assays, with IC₅₀ values correlated to substituent effects (e.g., cyano groups enhance electrophilicity) .

- Bioisosteric Replacement : The thiophene scaffold improves metabolic stability compared to phenyl analogs .

Q. How does the boronic acid group influence the binding thermodynamics of this compound with diols?

- Methodological Answer : Binding affinity is determined by the pKa of the boronic acid and diol geometry. For this compound:

- pKa Modulation : Electron-withdrawing groups (e.g., cyano) lower the pKa, enhancing binding at physiological pH.

- Sugar Selectivity : D-fructose (1,2-diol) binds more strongly than D-glucose (1,3-diol) due to favorable stereoelectronics.

Isothermal titration calorimetry (ITC) or fluorescence titration is used to measure binding constants (Kd ~ μM–mM range) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor boroxine impurities.

- NMR : ¹¹B NMR confirms boronic acid speciation (δ = 28–32 ppm for free acid; δ = 18–22 ppm for esters).

- TGA : Evaluates thermal stability; decomposition >150°C suggests suitability for high-temperature reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., cyano substitution) affect the binding kinetics of this compound with glycoproteins?

- Methodological Answer : Stopped-flow kinetics reveal that substituents alter kon (association rate) and koff (dissociation rate):

- Cyano Group : Increases kon by 2–3× for glycoproteins with surface-exposed 1,2-diols (e.g., RNase B) due to enhanced electrophilicity .

- Methylthio Group : Reduces nonspecific binding to hydrophobic protein regions.

Kinetic parameters are derived from pseudo-first-order fits of fluorescence quenching data .

Table 1 : Kinetic Parameters for Diol Binding

| Sugar | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (μM) |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.05 | 42 |

| D-Glucose | 3.8 × 10² | 0.12 | 315 |

Q. What experimental factors explain discrepancies in reported binding affinities for glycoprotein-boronic acid interactions?

- Methodological Answer : Discrepancies arise from:

- Secondary Interactions : Hydrophobic or electrostatic interactions with non-glycosylated protein regions (e.g., avidin’s biotin-binding pocket) .

- Buffer Conditions : Borate buffers compete for binding, while high ionic strength reduces nonspecific adsorption.

Surface plasmon resonance (SPR) studies show that AECPBA-functionalized surfaces require 10 mM HEPES (pH 7.4) to minimize false positives .

Q. How can the thermal stability of this compound be optimized for high-temperature applications?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition pathways:

- Degradation Onset : ~180°C for the free acid vs. ~220°C for pinacol esters.

- Stabilization Strategies :

- Introduce bulky substituents (e.g., tert-butyl) to hinder boroxine formation.

- Use ionic liquids as reaction media to suppress sublimation.

TGA data correlates with flame-retardant performance in polymer composites .

Q. What are the challenges in sequencing peptide-boronic acid conjugates containing multiple boronic acid moieties?

- Methodological Answer : Key challenges include:

- Trimerization : Multiple boronic acids form complex boroxine networks, complicating MS/MS fragmentation.

- Derivatization : On-plate esterification with DHB simplifies spectra by preventing dehydration.

Branched peptides are sequenced using MALDI-MS/MS with collision-induced dissociation (CID), focusing on y- and b-ion series .

Q. How can boronic acid-functionalized materials improve the selectivity of bacterial biosensors?

- Methodological Answer :

Boronic acids bind glycolipids on Gram-positive bacteria (e.g., Staphylococcus aureus): - Sensor Design : Carbon dots (B-CDs) functionalized with boronic acid show 5× higher fluorescence quenching for Gram-positive vs. Gram-negative species.

- Optimization : Adjusting pH to 7.4 enhances binding specificity by favoring boronate-diol ester formation.

Limit of detection (LOD) reaches 10² CFU/mL via fluorescence microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。